molecular formula C8H8F2N2O3 B13433228 4-(2,2-Difluoroethoxy)-2-nitroaniline

4-(2,2-Difluoroethoxy)-2-nitroaniline

Cat. No.: B13433228
M. Wt: 218.16 g/mol
InChI Key: WPOWVVIZLPWINE-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Contemporary Organic Chemistry

The introduction of fluorine into organic molecules has a profound impact on their properties, a strategy widely employed in drug design and materials science. nih.govtandfonline.com Fluorine is the most electronegative element, and its presence can significantly alter the acidity or basicity of nearby functional groups through strong inductive effects. tandfonline.commdpi.com This modulation of pKa is a critical tool for optimizing the pharmacokinetic profiles of drug candidates. researchgate.netnih.gov

The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism by enzymes. mdpi.comnih.gov This increased stability often leads to a longer biological half-life. nih.gov Furthermore, fluorine substitution can increase a molecule's lipophilicity, which may improve its ability to permeate biological membranes, a crucial factor for bioavailability. tandfonline.comnih.gov The unique steric and electronic properties of fluorine also allow it to participate in specific non-covalent interactions, such as hydrogen and halogen bonds, potentially increasing a drug's binding affinity to its target protein. nih.govresearchgate.net

Overview of Substituted Nitroaniline Scaffolds in Synthetic Methodologies and Chemical Transformations

Substituted nitroanilines are versatile and highly valued intermediates in organic synthesis. nbinno.comchemiis.com Their utility stems from the presence of three key reactive sites: the aromatic ring, the amino group (-NH2), and the nitro group (-NO2). The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution.

The amino group can be readily diazotized and converted into a wide array of other functional groups, making it a powerful synthetic handle. wikipedia.org Conversely, the nitro group can be easily reduced to an amine, which then opens up another avenue for derivatization. This dual functionality allows for complex, multi-step syntheses. Consequently, nitroaniline derivatives are fundamental starting materials for producing a broad spectrum of chemicals, including azo dyes, pigments, agrochemicals, and pharmaceuticals. chemiis.comwikipedia.orgwikipedia.org

Research Context of 4-(2,2-Difluoroethoxy)-2-nitroaniline within the Landscape of Functionalized Fluorinated Anilines

The specific compound, this compound, is a functionalized fluorinated aniline (B41778) that, while commercially available, is not extensively documented in peer-reviewed research literature. Its structure suggests it is designed as a specialized building block for synthesizing more complex molecules. The difluoroethoxy group provides the benefits of fluorination, such as enhanced metabolic stability and modulated electronic properties, while the nitroaniline core offers versatile handles for further chemical modification. nbinno.comnih.gov

IdentifierValue
CAS Number1823494-73-0
Molecular FormulaC8H8F2N2O3
Molecular Weight218.16 g/mol

Given the synthetic utility of related compounds, it is plausible that this compound serves as a precursor in the fields of medicinal and agrochemical research. For instance, the reduction of its nitro group would yield a 1,2-diaminobenzene derivative, a key scaffold for constructing various heterocyclic compounds like benzimidazoles. The presence of the 2,2-difluoroethoxy group makes it a particularly interesting starting material for developing novel bioactive molecules that leverage the unique properties of fluorine. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8F2N2O3

Molecular Weight

218.16 g/mol

IUPAC Name

4-(2,2-difluoroethoxy)-2-nitroaniline

InChI

InChI=1S/C8H8F2N2O3/c9-8(10)4-15-5-1-2-6(11)7(3-5)12(13)14/h1-3,8H,4,11H2

InChI Key

WPOWVVIZLPWINE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(F)F)[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies for 4 2,2 Difluoroethoxy 2 Nitroaniline and Analogs

Strategies for Selective Incorporation of the 2,2-Difluoroethoxy Moiety

The introduction of the 2,2-difluoroethoxy group onto an aromatic core is a key challenge in the synthesis of 4-(2,2-Difluoroethoxy)-2-nitroaniline. This transformation requires methods that are both efficient and selective, capable of forming a stable aryl-alkyl ether bond. The primary strategies employed can be broadly categorized into direct catalytic difluoroethoxylation and the functionalization of pre-existing precursors.

Catalytic Difluoroethoxylation Reactions

Modern transition-metal catalysis offers powerful tools for forming C-O bonds that were traditionally challenging. Nickel catalysis, in particular, has emerged as a versatile and cost-effective option for cross-coupling reactions, including the formation of aryl ethers.

Nickel-catalyzed reactions provide a direct method for the formation of aryl-alkyl ethers. liv.ac.uk Recent advancements have demonstrated that Ni(II) complexes can effectively catalyze the coupling of aryl electrophiles (such as aryl halides or sulfonates) with a wide range of primary and secondary alcohols. liv.ac.uk In the context of synthesizing this compound, this approach would involve the coupling of an appropriately substituted nitroaniline precursor with 2,2-difluoroethanol (B47519).

The reaction typically employs a Ni(II) precatalyst, often combined with a specific ligand, and proceeds under mild conditions. One notable strategy involves the merger of photoredox and nickel catalysis, where the oxidation state of the nickel catalyst is modulated by a photosensitizer. liv.ac.uk Another approach utilizes a Ni(II) complex with a bulky, electron-rich diphosphine ligand under thermal conditions. liv.ac.uk These methods are attractive for their potential functional group tolerance and applicability to a variety of substrates, including electron-deficient systems like nitroanilines. The general scheme for such a transformation is presented below.

Table 1: Representative Nickel-Catalyzed Etherification Conditions

Parameter Condition A: Thermal Condition B: Photoredox
Catalyst Ni(II) complex with diphosphine ligand Ni(II) salt with photocatalyst (e.g., Iridium complex)
Aryl Partner Aryl halide (Br, Cl) or sulfonate Aryl halide (Br)
Alcohol Partner Primary or Secondary Alcohol Primary or Secondary Alcohol
Base Strong base (e.g., metal alkoxides) Mild inorganic base

| Energy Source | Heat | Visible Light / UV Irradiation |

Understanding the reaction mechanism is crucial for optimizing catalytic processes. For many nickel-catalyzed cross-coupling reactions, including C-O bond formation, a Ni(I)/Ni(III) catalytic cycle is often proposed. nih.govrsc.org This contrasts with the more traditional Ni(0)/Ni(II) cycle.

The proposed mechanistic pathway generally begins with the reduction of the active Ni(II) precatalyst to a Ni(I) species. This Ni(I) complex then undergoes oxidative addition with the aryl electrophile (e.g., a halogenated nitroaniline derivative) to form a Ni(III) intermediate. nih.govprinceton.edu Concurrently, the alcohol (2,2-difluoroethanol) is activated, typically by a base, to form the corresponding alkoxide. This alkoxide can then coordinate to the Ni(III) center. The final step is a reductive elimination from the Ni(III) complex, which forms the desired C-O bond of the aryl-alkyl ether product and regenerates a Ni(I) species, thus closing the catalytic cycle. nih.govrsc.org The involvement of radical intermediates has also been suggested in some nickel-catalyzed coupling reactions, where single-electron transfer (SET) processes can play a key role. princeton.edu

Precursor Functionalization Approaches

An alternative to direct catalytic etherification is a multi-step approach that involves modifying a precursor molecule that already contains either the nitroaniline core or the halogenated benzene (B151609) ring. These methods often rely on well-established reaction types, such as nucleophilic aromatic substitution (SNAr).

A common and robust strategy involves starting with a halogenated nitrobenzene (B124822). google.com In this pathway, a suitable di- or tri-substituted benzene ring is used as the starting material. For instance, a compound like 4-fluoro-1-chloro-2-nitrobenzene or 1,4-dichloro-2-nitrobenzene (B41259) could serve as a precursor.

The key step is the nucleophilic aromatic substitution reaction where the 2,2-difluoroethoxy group is introduced. The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the para position. The sodium salt of 2,2-difluoroethanol (sodium 2,2-difluoroethoxide), prepared by reacting the alcohol with a strong base like sodium hydride, acts as the nucleophile. This nucleophile displaces one of the halogen substituents (typically the more activated one) to form the ether linkage. If the starting material did not already contain the amino group, a subsequent reduction of the nitro group is required to yield the final aniline (B41778) product. google.com Catalytic hydrogenation using catalysts like palladium on carbon is a standard method for this nitro-to-amine reduction. google.com

Table 2: Plausible Synthesis via Halogenated Nitrobenzene

Step Reaction Typical Reagents and Conditions Intermediate/Product
1 Ether Formation (SNAr) 4-Chloro-2-nitroaniline (B28928), Sodium 2,2-difluoroethoxide, DMF, Heat This compound

| 2 | (If starting from nitrobenzene) Nitro Reduction | Catalytic Hydrogenation (H₂, Pd/C) or Metal/Acid (Fe/HCl) | Final Aniline Product |

This approach is a direct and often efficient method that begins with a pre-formed, halogenated nitroaniline scaffold, such as 4-fluoro-2-nitroaniline (B1293508) or 4-chloro-2-nitroaniline. google.comchemicalbook.com The synthesis of these starting materials is well-documented. google.com

The core of this method is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the ortho position and the activating amino group work in concert to make the halogen at the C4 position susceptible to displacement by a nucleophile. The reaction is typically carried out by treating the halogenated nitroaniline with sodium 2,2-difluoroethoxide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The strong nucleophilicity of the alkoxide allows it to displace the halide ion, directly forming the target molecule, this compound. This method is often preferred for its directness, as it avoids the need for a separate nitro reduction step.

Synthetic Routes to the 2-Nitroaniline (B44862) Core

The synthesis of the 2-nitroaniline scaffold, a crucial intermediate, can be achieved through several distinct pathways. These routes primarily involve the precise introduction of a nitro group onto an aniline derivative or the transformation of other substituted benzene rings.

Regioselective Nitration of Aniline Derivatives

Direct nitration of aniline is generally inefficient for producing the 2-nitro isomer because the reaction conditions protonate the amino group, forming the anilinium ion, which directs nitration to the meta-position. wikipedia.orgwikipedia.org To achieve ortho-nitration, the amino group's directing effect must be controlled.

A classic strategy involves protecting the amino group as an acetanilide. wikipedia.orgwikipedia.org While this directs nitration primarily to the para position, the ortho isomer is also formed and can be separated. Following nitration, the acetyl group is removed by hydrolysis to yield the desired nitroaniline. wikipedia.orgnih.gov

More recent and highly regioselective methods utilize specific metal-based nitrating agents that favor ortho-substitution. These approaches offer improved yields and selectivity under milder conditions. For example, an efficient ortho-nitration of various aniline derivatives has been developed using iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as both a promoter and the nitro source. nih.gov This reaction is believed to proceed through a nitrogen dioxide radical intermediate generated from the thermal decomposition of the iron salt. nih.gov Another practical method employs ceric ammonium (B1175870) nitrate (CAN) for the chemo- and regioselective ortho-nitration of aniline carbamates, which works well for both electron-rich and electron-deficient anilines. researchgate.netresearchgate.net

MethodNitrating Agent/PromoterKey FeaturesReference
Protection-Nitration-DeprotectionAcetic Anhydride (B1165640), then HNO₃/H₂SO₄Classic multi-step method; yields a mixture of ortho and para isomers. wikipedia.orgwikipedia.org
Iron-Promoted NitrationFe(NO₃)₃·9H₂OEfficient ortho-selectivity; uses an inexpensive and non-toxic iron reagent. nih.gov
CAN-Promoted NitrationCeric Ammonium Nitrate (CAN)Highly regioselective for ortho-nitration of aniline carbamates under mild, neutral conditions. researchgate.net

Transformations from Related Substituted Benzene Systems

An alternative and commercially significant route to the 2-nitroaniline core involves starting with a benzene ring that already contains a nitro group and another substituent that can be converted into an amino group. The most common industrial method for producing 2-nitroaniline is the reaction of 2-nitrochlorobenzene with ammonia (B1221849) at elevated temperatures and pressures (amination). wikipedia.orgwikipedia.org

ClC₆H₄NO₂ + 2 NH₃ → H₂NC₆H₄NO₂ + NH₄Cl wikipedia.org

This nucleophilic aromatic substitution reaction directly installs the amino group at the position adjacent to the nitro group. Similarly, starting with a compound like m-dinitrobenzene, one of the two nitro groups can be selectively reduced to an amino group using a specific reducing agent such as ammonium hydrogen sulfide (B99878) (NH₄HS) to yield m-nitroaniline. doubtnut.com This principle of selective reduction can be applied to other appropriately substituted nitroaromatics to access different isomers. The conversion of benzene to nitrobenzene via nitration, followed by reduction, is a fundamental pathway to aniline itself. quora.comaskiitians.comdoubtnut.com

Formation of Amide Bonds and Metal Complexes from Nitroaniline Derivatives

Once the nitroaniline core is synthesized, it serves as a versatile building block for more complex molecules. The amino group can readily undergo reactions to form amide bonds. The synthesis of peptide-p-nitroanilides, for instance, is a common application, though it can be challenging due to the reduced nucleophilicity of the aromatic amino group caused by the electron-withdrawing nitro group. nih.gov To overcome this, novel amidation methods have been developed. nih.gov

Recent advancements include one-pot protocols that convert nitroarenes directly into N-aryl amides, bypassing the need to isolate the potentially toxic aniline intermediate. rsc.org One such method involves a metal-free reduction of the nitro group using trichlorosilane (B8805176), which generates an in-situ N-silylated amine that then reacts with an anhydride to form the amide. rsc.org Another approach uses photocatalysis for the reductive coupling of nitroarenes with aldehydes to synthesize amides. nih.gov These methods are compatible with a wide range of functional groups. rsc.orgnih.gov

Nitroaniline derivatives also function as ligands in the formation of metal complexes. Research has shown the synthesis of novel complexes with various metals, including iron (Fe), copper (Cu), zinc (Zn), antimony (Sb), and tin (Sn), derived from a 2-nitroaniline derivative of 3,4,5-trihydroxybenzoic acid. nih.gov Mercury(II) complexes of p-nitroaniline have also been synthesized and explored for their catalytic activity. ontosight.ai

Optimization of Synthetic Protocols and Process Intensification

Efforts to improve the synthesis of nitroanilines focus on enhancing reaction efficiency, safety, and scalability. Key areas of development include the adoption of continuous flow technologies and the design of more effective catalysts.

Application of Continuous Flow Reactor Methodologies for Enhanced Synthesis

Flow chemistry has emerged as a powerful technology for synthesizing nitroaniline precursors, offering significant advantages over traditional batch processing. nih.gov Continuous flow reactors provide superior control over reaction parameters such as temperature and mixing, which is crucial when handling potentially hazardous materials like nitro compounds. nih.gov

A metal-free reduction of aromatic nitro compounds to the corresponding anilines has been successfully performed under continuous-flow conditions using trichlorosilane as the reducing agent. nih.govbeilstein-journals.org This method achieves high yields in very short reaction times, often without the need for further purification. nih.gov The methodology has been applied to the synthesis of pharmaceutically relevant anilines. nih.gov Similarly, the synthesis of 4-fluoro-2-nitroaniline, an important intermediate, has been optimized using a microchannel reactor, demonstrating the scalability and improved safety of flow synthesis. google.com

Catalyst Development for Improved Yield and Selectivity

Catalysis is central to the efficient synthesis of nitroaniline derivatives. Research is focused on developing catalysts that improve yield, regioselectivity, and operate under greener, more sustainable conditions.

For Nitration: As mentioned, iron(III) nitrate and ceric ammonium nitrate act as effective promoters or catalysts for the regioselective ortho-nitration of aniline derivatives. nih.govresearchgate.net

For Nitro Group Reduction: The catalytic hydrogenation of nitroarenes is a fundamental step in many synthetic sequences.

Traditional Catalysts: Raney Nickel is an effective catalyst for the hydrogenation of p-nitroaniline to p-phenylenediamine, using water as a green solvent. researchgate.net Copper-based catalysts have also been extensively studied for the hydrogenation of nitrobenzene to aniline. acs.org

Photocatalysts: Photocatalysis offers a sustainable alternative that can operate at room temperature and low pressure. nih.gov Various photocatalysts have been explored, including titanium dioxide (TiO₂), cadmium sulfide (CdS), and plasmonic metal-based catalysts like gold nanoparticles supported on zirconium dioxide (Au/ZrO₂). nih.govmdpi.com For example, using TiO₂ embedded in an aerogel, nitrobenzene can be selectively reduced to aniline with yields greater than 99%. mdpi.com

For Amination: The direct amination of nitroaromatic compounds can be enhanced by metallic catalysts. Various metals such as copper, manganese, iron, and their respective compounds (halides, oxides, carboxylates) have been shown to increase the yield of nitroaniline derivatives in amination reactions. google.com

Reaction TypeCatalyst ExampleReactantsProductKey Advantage(s)Reference
HydrogenationRaney Nickelp-Nitroaniline, H₂p-PhenylenediamineGreen process using water as a solvent; catalyst can be reused. researchgate.net
Photocatalytic Hydrogenation3.0% Au/ZrO₂Nitrobenzene, Isopropyl alcoholAzobenzeneHigh conversion (100%) and selectivity (>99%) under mild conditions. nih.gov
Photocatalytic ReductionTiO₂ (P25)Nitrobenzene, Ethanol (B145695)/WaterAniline>99% yield under mild conditions, sustainable process. mdpi.com
Direct AminationCopper or Manganese CompoundsAromatic Nitro Compound, O-alkylhydroxylamineNitroaniline DerivativeIncreases the yield of direct amination processes. google.com

Isolation and Purification Techniques for High Purity Target Compounds and Intermediates

The isolation and purification of the target compound, this compound, and its synthetic intermediates are critical steps to ensure the final product meets stringent purity requirements. Achieving high purity is essential for its intended applications, as impurities can lead to undesirable side reactions, reduced efficacy, and compromised product stability. The methodologies employed are largely dictated by the physical and chemical properties of the target compound and the impurities present in the reaction mixture. Common techniques for purifying nitroaniline derivatives include crystallization, chromatography, and extraction. google.com

Crystallization and Recrystallization

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. This method relies on the differences in solubility between the desired compound and impurities in a chosen solvent or solvent system at varying temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the target compound preferentially crystallizes, leaving impurities behind in the mother liquor.

For nitroaniline analogs, various solvent systems have proven effective. For instance, the purification of p-nitroaniline can be achieved by recrystallization from a 1:1 ethanol/water mixture to obtain bright yellow crystals. magritek.com In the synthesis of 4,5-difluoro-2-nitroaniline, the crude product is recrystallized from a hexane-dichloromethane solvent mixture. prepchem.com Industrial processes for producing high-purity p-nitroaniline often employ cooling crystallization as the primary isolation method, controlling the temperature to maximize yield and purity, sometimes reaching 99.9%. google.comresearchgate.net

The general procedure involves:

Dissolving the crude solid in a minimum amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.

Isolating the purified crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the crystals, often under vacuum, to remove residual solvent. google.com

For compounds like 4-fluoro-2-methoxy-5-nitroaniline, a related analog, purification steps can involve precipitating the product by adding petroleum ether to the reaction residue, followed by cooling, filtration, and drying. chemicalbook.comgoogle.com

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. bartleby.com For nitroaniline derivatives, thin-layer chromatography (TLC) and column chromatography are particularly valuable.

Thin-Layer Chromatography (TLC): TLC is primarily used for the qualitative monitoring of reaction progress and for identifying the number of components in a mixture. It can also aid in determining the appropriate solvent system for column chromatography. For the separation of nitroaniline isomers, silica (B1680970) gel plates are commonly used as the stationary phase with various eluents. merckmillipore.comnih.gov For example, a mobile phase of carbon tetrachloride and glacial acetic acid (90:10 v/v) has been used to separate p-, m-, and o-nitroaniline on HPTLC silica gel plates. merckmillipore.com

Column Chromatography: This technique is a preparative method used to purify compounds from a mixture. The crude material is loaded onto a column packed with a stationary phase (e.g., silica gel or alumina), and a solvent (mobile phase) is passed through the column. Components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. bartleby.com In the synthesis of 4-fluoro-2-Methoxy-5-Nitroaniline, the crude product was purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (B1210297) (6:1) as the eluent. chemicalbook.com

Extraction and Washing

Liquid-liquid extraction is a common work-up procedure used to separate a target compound from a reaction mixture based on its solubility in two different immiscible liquids, typically water and an organic solvent. google.com This technique is effective for removing inorganic salts, acidic or basic impurities, and other water-soluble byproducts.

Following a reaction, the mixture is often quenched with water or an aqueous solution, and the product is extracted into an organic solvent such as dichloromethane (B109758) or ethyl acetate. google.comchemicalbook.com The organic layer is then washed sequentially with dilute acid, dilute base, and/or brine (saturated aqueous sodium chloride solution) to remove remaining impurities. For example, in the preparation of 4-fluoro-2-methoxy-5-nitroaniline, after the reaction is quenched, the pH is adjusted, and the product is extracted with ethyl acetate. The organic layer is subsequently washed with brine solution before being dried and concentrated. google.com

Solid-Phase Extraction (SPE)

Solid-phase extraction is a modern purification and concentration technique that functions similarly to column chromatography but is often used for sample pre-treatment. In SPE, the sample is passed through a cartridge containing a solid adsorbent. The target compound or impurities are retained on the solid phase. thermofisher.com This method allows for the efficient separation of analytes from complex matrices. On-line SPE systems coupled with High-Performance Liquid Chromatography (HPLC) have been developed for the sensitive determination of aniline and nitroanilines in environmental samples. thermofisher.comchromatographyonline.com This highlights the utility of SPE for isolating and concentrating nitroaniline derivatives, which can be adapted for preparative purification on a larger scale.

Adsorption

Purification can also be achieved by adsorbing impurities from a solution onto a solid material. Studies have shown that materials like Beta zeolite can effectively adsorb aniline and nitro-substituted anilines from aqueous solutions. researchgate.net This method relies on the affinity of the nitroaniline compounds for the zeolite substrate. While often applied for removing contaminants from wastewater, the principles of selective adsorption can be applied in synthetic chemistry to remove specific impurities from product streams. researchgate.net

The table below summarizes various purification techniques and conditions reported for nitroaniline analogs, which can serve as a guide for developing a robust purification strategy for this compound.

CompoundTechniqueDetails (Solvent/Stationary Phase/Eluent)Reference
p-NitroanilineRecrystallization1:1 Ethanol/Water magritek.com
4,5-Difluoro-2-nitroanilineRecrystallizationHexane-Dichloromethane mixture prepchem.com
4-Fluoro-2-Methoxy-5-NitroanilineColumn ChromatographyStationary Phase: Silica Gel; Eluent: Petroleum ether:Ethyl acetate (6:1) chemicalbook.com
p-, m-, o-NitroanilineThin-Layer Chromatography (TLC)Stationary Phase: HPTLC Silica Gel 60 F254; Eluent: Carbon tetrachloride:Acetic acid (90:10) merckmillipore.com
p-NitroanilineCooling CrystallizationFrom reaction mother liquor google.com
Nitroaniline DerivativesExtractionSolvents: Dichloromethane or Ethyl Acetate google.comchemicalbook.com

Advanced Spectroscopic and Crystallographic Characterization of 4 2,2 Difluoroethoxy 2 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 4-(2,2-Difluoroethoxy)-2-nitroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would be essential for complete structural verification.

Proton NMR (¹H NMR) for Proton Environment Elucidation

¹H NMR spectroscopy would identify all unique proton environments in the this compound molecule. The aromatic region would show signals for the three protons on the benzene (B151609) ring. Their chemical shifts, splitting patterns (multiplicity), and coupling constants would confirm their relative positions (ortho, meta, para) with respect to the nitro, amino, and difluoroethoxy groups. The ethoxy group would exhibit two distinct signals: one for the methylene (B1212753) (-CH₂-) group and a characteristic triplet-of-triplets for the methine proton (-CHF₂), resulting from coupling to both the adjacent methylene protons and the two fluorine atoms. The protons of the primary amine (-NH₂) would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Data for this compound No experimental data available in published literature.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H 7.0 - 8.0 m -
-NH₂ 5.0 - 6.0 br s -
-OCH₂- 4.2 - 4.5 t -

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to probe the carbon framework of a molecule. For this compound, eight distinct signals would be expected. Six signals would correspond to the carbons of the benzene ring, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino and difluoroethoxy groups. Two additional signals would represent the carbons of the ethoxy side chain. The carbon bonded to the fluorine atoms (-CHF₂) would show a characteristic triplet in the proton-coupled spectrum due to one-bond carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Data for this compound No experimental data available in published literature.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-NO₂ 135 - 145
Aromatic C-NH₂ 140 - 150
Aromatic C-O 150 - 160
Aromatic C-H 110 - 130
-OCH₂- 65 - 75

Fluorine-19 NMR (¹⁹F NMR) for Fluorine Atom Confirmation and Environment

¹⁹F NMR is a highly sensitive technique used specifically to identify and characterize fluorine atoms in a molecule. For this compound, a single resonance would be expected, corresponding to the two equivalent fluorine atoms of the difluoroethoxy group. This signal would likely appear as a triplet due to coupling with the two protons of the adjacent methylene (-CH₂-) group. The chemical shift would be indicative of the electronic environment of the fluorine atoms.

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal proton-proton couplings, confirming the connectivity within the aromatic ring and the ethoxy chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, while an HMBC spectrum would show correlations between protons and carbons over two to three bonds, thereby establishing the complete molecular structure by connecting the difluoroethoxy group to the nitroaniline core.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₈H₈F₂N₂O₃), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The difference, or mass error, should be less than 5 parts per million (ppm) for an unambiguous formula assignment.

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₈F₂N₂O₃
Calculated Exact Mass 218.0503
Measured Exact Mass No experimental data available

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for verifying the purity and confirming the identity of this compound. In this method, the compound is volatilized and passed through a capillary column (the GC component), which separates it from any impurities based on differences in boiling points and interactions with the column's stationary phase. epa.govhpst.cz The retention time, which is the time it takes for the compound to travel through the column, is a characteristic property that aids in its identification.

Following separation, the eluted compound enters the mass spectrometer (the MS component). Here, it is ionized, typically by electron ionization, causing the molecule to fragment into a predictable pattern of smaller, charged ions. The mass-to-charge ratio (m/z) of the parent molecular ion and its various fragments are detected, generating a mass spectrum that functions as a molecular fingerprint.

For this compound (molar mass: 218.16 g/mol ), the mass spectrum is expected to show a molecular ion peak [M]⁺ at an m/z of approximately 218. The fragmentation pattern provides definitive structural information. Key fragmentation pathways for related nitroaniline compounds often involve the loss of the nitro group or cleavage of side chains. researchgate.netchemicalbook.comnist.gov The presence of the difluoroethoxy group introduces unique fragmentation patterns that further confirm the compound's structure. By comparing the obtained spectrum with known fragmentation patterns of nitroaromatics and fluoro-organic compounds, the identity of this compound can be unequivocally confirmed. researchgate.netscholarsresearchlibrary.com

Table 1: Predicted GC-MS Fragmentation Data for this compound

m/z Value Predicted Fragment Ion Predicted Neutral Loss
218 [C₈H₈F₂N₂O₃]⁺ (Molecular Ion)
172 [C₈H₈F₂N₂O]⁺ NO₂
153 [C₇H₅F₂N₂O]⁺ OCH₂CHF₂

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characterization of Nitro and Amino Functional Groups

The IR and Raman spectra of this compound are dominated by characteristic vibrations of the primary amino (-NH₂) and nitro (-NO₂) functional groups.

Amino (-NH₂) Group: As a primary aromatic amine, the compound is expected to exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comucalgary.ca The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. researchgate.net Additionally, a characteristic N-H scissoring (bending) vibration is typically observed in the 1580-1650 cm⁻¹ range. orgchemboulder.com

Nitro (-NO₂) Group: The nitro group gives rise to two of the most intense and easily identifiable bands in the infrared spectrum. spectroscopyonline.com This is due to the large change in dipole moment during the stretching vibrations of the polar N-O bonds. The asymmetric stretching vibration produces a strong band typically found between 1500 cm⁻¹ and 1570 cm⁻¹, while the symmetric stretching vibration results in another strong band in the 1300 cm⁻¹ to 1370 cm⁻¹ region. scholarsresearchlibrary.comspectroscopyonline.comnih.gov These bands are also active in the Raman spectrum. nih.govresearchgate.net

Table 2: Characteristic IR and Raman Frequencies for Amino and Nitro Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amino (-NH₂) Asymmetric N-H Stretch 3400 - 3500
Amino (-NH₂) Symmetric N-H Stretch 3300 - 3400
Amino (-NH₂) N-H Bend (Scissoring) 1580 - 1650
Nitro (-NO₂) Asymmetric N-O Stretch 1500 - 1570

Ultraviolet-Visible (UV-Vis) Spectroscopy

Investigation of Electronic Transitions and Chromophoric Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule. This compound is a classic example of a "push-pull" chromophore. The electron-donating amino group (-NH₂) acts as the "push" (donor), and the electron-withdrawing nitro group (-NO₂) serves as the "pull" (acceptor), with the aromatic ring acting as a π-conjugated bridge. researchgate.net

This molecular architecture facilitates a significant intramolecular charge-transfer (ICT) upon absorption of UV-Vis light. chemrxiv.org This ICT corresponds to a π → π* electronic transition, where electron density is moved from the highest occupied molecular orbital (HOMO), primarily located on the amino group and the ring, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the nitro group. researchgate.net This transition results in a strong, broad absorption band at a relatively long wavelength (λ_max), typically in the range of 350-450 nm. researchgate.netulisboa.pt The exact position and intensity of this λ_max are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.netpsu.edu More polar solvents tend to stabilize the more polar excited state, often leading to a bathochromic (red) shift in the absorption maximum. chemrxiv.org

Table 3: Expected Electronic Transitions for this compound

Transition Type Description Expected λ_max Range (nm)
π → π* (ICT) Intramolecular Charge Transfer 350 - 450

X-Ray Diffraction (XRD) Crystallography

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a high-quality single crystal of this compound is required. This crystal is mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined.

The analysis provides fundamental crystallographic data, including the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). researchgate.netsphinxsai.com From the refined structure, precise bond lengths, bond angles, and torsion angles can be measured. Furthermore, XRD reveals crucial information about intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the nitro or ether oxygen of a neighboring molecule, which dictate the crystal packing and influence the material's bulk properties.

While specific data for the title compound is not available, analysis of the closely related compound 4-methoxy-2-nitroaniline (B140478) provides an example of the expected results. It was found to crystallize in an orthorhombic system. researchgate.netresearchgate.net

Table 4: Illustrative Crystallographic Data Based on the Analogous Compound 4-Methoxy-2-nitroaniline researchgate.net

Parameter Value
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 16.17
b (Å) 6.55
c (Å) 7.14
α (°) 90
β (°) 90
γ (°) 90

Determination of Solid-State Molecular Conformation and Crystal Packing

Information not available in published scientific literature.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding) in the Crystalline Lattice

Information not available in published scientific literature.

Comparative Analysis of Experimental Crystallographic Data with Theoretical Predictions

Information not available in published scientific literature.

Theoretical and Computational Chemistry Studies of 4 2,2 Difluoroethoxy 2 Nitroaniline

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, charge distributions, and orbital energies with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a favorable balance between computational cost and accuracy, making it a standard tool for investigating medium-to-large molecules.

For a molecule like 4-(2,2-difluoroethoxy)-2-nitroaniline, a DFT study would begin with geometry optimization to find the lowest energy arrangement of its atoms. A key structural feature expected in 2-nitroaniline (B44862) derivatives is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH₂) and an oxygen atom of the adjacent nitro group (-NO₂). acs.orgresearchgate.net This interaction creates a stable six-membered ring that significantly influences the planarity and electronic properties of the molecule. acs.orgresearchgate.net

DFT calculations would provide precise data on bond lengths, bond angles, and dihedral angles. For instance, in related substituted 2-nitroaniline structures, the N-H···O hydrogen bond is a dominant factor in determining the orientation of the functional groups. acs.orgresearchgate.net The introduction of the 4-(2,2-difluoroethoxy) group is expected to modulate the electronic properties of the entire molecule through inductive and resonance effects, which would be reflected in the calculated charge distribution and dipole moment. Studies on other substituted nitroanilines have shown that both the choice of substituent and the solvent environment can significantly impact properties such as dipole moments and polarisabilities. indexcopernicus.com

Table 1: Representative DFT-Calculated Geometric Parameters for a Substituted Nitroaniline Moiety (Note: This table presents typical data for illustrative purposes, as specific computational studies on this compound were not found in the searched literature.)

ParameterTypical Value
C-N (amino) Bond Length~1.37 Å
C-N (nitro) Bond Length~1.46 Å
N-O (nitro) Bond Length~1.24 Å
N-H···O (H-bond) Distance~1.9 - 2.1 Å
C-C-N-O (nitro) Dihedral Angle~0° - 5°

Semi-Empirical Methods for Expedient Conformational and Electronic Analysis

Semi-empirical quantum chemistry methods are based on the same theoretical framework as ab initio methods like Hartree-Fock, but they incorporate several approximations and use parameters derived from experimental data to simplify calculations. aps.org This makes them significantly faster than DFT or other high-level methods, allowing for the rapid analysis of large molecules or extensive conformational searches. acs.org

Methods such as AM1 (Austin Model 1) and PM3 (Parametric Method 3) are examples of semi-empirical techniques. While they are generally less accurate than DFT, they can be very effective for preliminary conformational scans and for comparing the relative energies of different isomers or conformers. For substituted anilines, different semi-empirical methods have shown varying degrees of success in predicting structural parameters, such as the out-of-plane angle of the amino group. afit.edu These methods are particularly useful for generating a large number of potential structures that can then be further refined using more accurate DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). basna.ir The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. basna.irmdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. indexcopernicus.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nitro group and the difluoroethoxy group, along with the electron-donating amino group, create a "push-pull" system that significantly influences the energies of the frontier orbitals. Computational studies on related 4-nitroaniline (B120555) derivatives show that substituents can tune the HOMO-LUMO gap, thereby altering the molecule's electronic and optical properties. indexcopernicus.com

Charge distribution mapping, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. In this compound, negative potential would be concentrated around the electronegative oxygen atoms of the nitro group and the fluorine atoms, while the amino group hydrogens would exhibit a positive potential.

Table 2: Illustrative Frontier Orbital Energies for a Substituted 4-Nitroaniline Derivative (Note: Data is based on analogous compounds to demonstrate the type of information generated by FMO analysis.)

PropertyValue (eV)
HOMO Energy (EHOMO)-6.5 to -7.0
LUMO Energy (ELUMO)-2.0 to -2.5
HOMO-LUMO Gap (ΔE)~4.0 to 5.0

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of a molecule are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt.

The 4-(2,2-difluoroethoxy) group in the target molecule introduces conformational flexibility due to rotation around several single bonds, most notably the C(ring)-O and O-C(ethoxy) bonds. To understand the molecule's preferred shape, a conformational analysis would be performed. This typically involves a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation (dihedral angle) around a specific bond.

This analysis would identify the low-energy conformers (stable states) and the energy barriers that separate them. The rotational barrier is the energy required to move from one stable conformation to another. For the ethoxy linkage, this analysis would reveal the most likely orientations of the difluoroethyl group relative to the plane of the nitroaniline ring. Molecular dynamics (MD) simulations could also be employed to study the dynamic behavior of the molecule over time, providing insight into how it explores different conformations at a given temperature.

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. wikipedia.org The two highly electronegative fluorine atoms on the ethoxy group in this compound are expected to exert significant stereoelectronic control over the molecule's conformation.

One important phenomenon is the gauche effect, where a conformation with adjacent electronegative substituents oriented at a 60° dihedral angle is often more stable than the anti (180°) conformation. This effect arises from stabilizing hyperconjugative interactions. In the case of the difluoroethoxy group, there is likely a stabilizing interaction between the lone pair orbitals on the oxygen atom and the antibonding orbitals (σ) of the adjacent C-F bonds. basna.ir This nO → σC-F interaction is strongest when the orbitals are properly aligned (anti-periplanar), which dictates the preferred rotational conformation around the O-C bond. imperial.ac.uk These stereoelectronic factors are crucial for accurately predicting the molecule's three-dimensional structure and its resulting chemical properties. wikipedia.org

Solvent Effects on Molecular Properties

The solvent environment can significantly influence the electronic structure and, consequently, the physicochemical properties of a molecule. Computational models are invaluable for understanding these interactions at a molecular level.

Polarized Continuum Models (PCM) are a widely used class of implicit solvation models in computational chemistry to study the effects of a solvent on a solute molecule. wikipedia.org Instead of explicitly representing individual solvent molecules, which would be computationally expensive, the PCM method models the solvent as a continuous medium with a specific dielectric constant. wikipedia.org This approach allows for the calculation of molecular properties in a solution phase, providing insights into how the solvent influences geometry, electronic distribution, and spectroscopic properties.

For a molecule like this compound, which possesses a significant dipole moment due to the electron-withdrawing nitro group and the electron-donating difluoroethoxy group, solvent effects are expected to be pronounced. In a polar solvent, the solvent molecules will orient themselves to stabilize the charge separation in the solute molecule. This interaction, in turn, can affect the molecule's ground and excited state properties.

Expected Outcomes of PCM Studies:

Studies on similar molecules like 4-nitroaniline have shown that increasing solvent polarity leads to a stabilization of the charge-transfer excited state, resulting in a bathochromic (red) shift in the UV-Vis absorption spectrum. researchgate.netresearchgate.net It is highly probable that PCM calculations on this compound would predict a similar trend. The magnitude of this shift would depend on the change in dipole moment upon electronic excitation.

Furthermore, PCM can be used to predict changes in other molecular properties upon solvation, such as:

Dipole Moment: An increase in the ground-state dipole moment is expected in more polar solvents due to the polarization of the solute's electron density by the solvent's reaction field.

Molecular Geometry: While the core geometry is unlikely to change drastically, subtle adjustments in bond lengths and angles, particularly within the nitro and difluoroethoxy groups, may be observed.

Frontier Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are sensitive to the solvent environment. Generally, polar solvents tend to stabilize both orbitals, but the extent of stabilization can differ, leading to a change in the HOMO-LUMO gap. journalirjpac.com

The following table illustrates hypothetical data that could be generated from a PCM study on this compound in various solvents.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated λmax (nm)
Gas Phase14.50350
Cyclohexane2.024.85355
Dichloromethane (B109758)8.935.90370
Acetonitrile37.56.80385
Water78.47.50395

Note: The data in this table is illustrative and based on expected trends for similar molecules. Actual values would require specific quantum chemical calculations.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the exploration of potential energy surfaces, identification of transition states, and calculation of reaction barriers. This provides a detailed, atomistic understanding of how chemical transformations occur.

While this compound already contains a nitro group, further nitration or other functionalization reactions are theoretically possible, though potentially challenging due to the existing substituents. Computational methods could be employed to explore the feasibility of such reactions.

For a hypothetical further nitration reaction, density functional theory (DFT) calculations could be used to model the electrophilic aromatic substitution mechanism. The calculations would likely investigate the following aspects:

Regioselectivity: The existing amino and difluoroethoxy groups are ortho, para-directing, while the nitro group is meta-directing. Computational modeling could determine the most likely position for the incoming nitro group by calculating the activation energies for substitution at each available position on the aromatic ring. The position with the lowest energy barrier would be the kinetically favored product.

Transition State Analysis: The geometry and vibrational frequencies of the transition state (the Wheland intermediate or sigma complex) would be calculated to confirm it is a true first-order saddle point on the potential energy surface.

The synthesis of this compound itself likely involves a nucleophilic aromatic substitution reaction where a difluoroethoxide anion displaces a leaving group (e.g., a halogen) from a 1-substituted-2,4-dinitrobenzene precursor. Computational methods can provide valuable insights into this difluoroethoxylation process, particularly if it is catalyzed.

A computational study of this reaction could involve:

Modeling the Nucleophilic Attack: DFT calculations could map the potential energy surface for the approach of the difluoroethoxide nucleophile to the aromatic ring. This would involve locating the transition state for the formation of the Meisenheimer complex, which is the key intermediate in nucleophilic aromatic substitution.

Catalyst Effects: If a catalyst, such as a phase-transfer catalyst, is used, computational models could explore how the catalyst interacts with the reactants to lower the activation energy. This might involve modeling the encapsulation of the cation associated with the difluoroethoxide or specific interactions with the aromatic substrate.

Leaving Group Effects: The nature of the leaving group is crucial for the success of nucleophilic aromatic substitution. Computational chemistry can be used to compare the activation barriers for different leaving groups (e.g., F, Cl, Br, I), providing a theoretical basis for selecting the most efficient substrate.

The following table provides a hypothetical comparison of calculated activation energies for the difluoroethoxylation of a 1-X-2,4-dinitrobenzene substrate, illustrating the kind of data that could be generated.

Leaving Group (X)Calculated Activation Energy (kcal/mol)
F18.5
Cl22.1
Br23.8
I25.0

Note: This data is hypothetical and serves to illustrate the type of insights that can be gained from computational studies. The trend of fluorine being the best leaving group in this specific type of reaction is well-established experimentally and can be rationalized through computational analysis of the transition state structures and energetics.

Chemical Reactivity and Derivatization of 4 2,2 Difluoroethoxy 2 Nitroaniline

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that serves as a key site for derivatization, most notably through reduction.

The most significant transformation of the nitro group in 2-nitroanilines is its reduction to a primary amine, yielding a 1,2-phenylenediamine derivative. wikipedia.org This reaction is crucial for the synthesis of various heterocyclic compounds, such as benzimidazoles. The selective reduction of the nitro group in the presence of the existing amino group can be achieved using several well-established methods.

Catalytic Hydrogenation: This is a common and efficient method for the reduction of aromatic nitro compounds. masterorganicchemistry.com The reaction typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. For the analogous compound 4-fluoro-2-nitroaniline (B1293508), reduction to 4-fluoro-1,2-phenylenediamine is successfully carried out using Raney nickel as the catalyst in an ethanol (B145695) solvent under hydrogen pressure. guidechem.com Similar conditions are expected to be effective for 4-(2,2-Difluoroethoxy)-2-nitroaniline. Other common catalysts for this transformation include palladium on carbon (Pd/C) and platinum on carbon (Pt/C). masterorganicchemistry.comgoogle.com The reaction proceeds cleanly and often in high yield. guidechem.com

Metal-Acid Systems: Classic reduction methods using easily oxidized metals in the presence of an acid are also highly effective. masterorganicchemistry.com Reagent combinations such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl) are frequently used to reduce aromatic nitro groups to amines. masterorganicchemistry.com Tin(II) chloride (SnCl2) in ethanol offers a milder, non-aqueous alternative. masterorganicchemistry.com These methods are robust and tolerate a wide range of other functional groups.

The product of this reduction, 4-(2,2-Difluoroethoxy)benzene-1,2-diamine, is a valuable intermediate for synthesizing more complex molecules, particularly in the pharmaceutical and materials science sectors.

Table 1: Common Methods for Selective Nitro Group Reduction
MethodReagents & ConditionsProductKey Features
Catalytic HydrogenationH₂, Raney Ni, Ethanol, 1.0 MPa guidechem.com4-(2,2-Difluoroethoxy)benzene-1,2-diamineHigh yield, clean reaction, recyclable catalyst. guidechem.com
Catalytic HydrogenationH₂, Pd/C or Pt/C masterorganicchemistry.comgoogle.com4-(2,2-Difluoroethoxy)benzene-1,2-diamineWidely applicable, high efficiency. google.com
Metal/Acid ReductionFe/HCl or Sn/HCl masterorganicchemistry.com4-(2,2-Difluoroethoxy)benzene-1,2-diamineCost-effective, strong reducing conditions. masterorganicchemistry.com
Tin(II) Chloride ReductionSnCl₂, Ethanol masterorganicchemistry.com4-(2,2-Difluoroethoxy)benzene-1,2-diamineMilder, non-aqueous conditions. masterorganicchemistry.com

While reduction is the most common reaction, the nitro group can theoretically undergo other transformations. Nucleophilic aromatic substitution to replace the nitro group is generally difficult on an aniline (B41778) ring unless there are additional strong electron-withdrawing groups present. Reactions leading to intermediate reduction products like nitroso or hydroxylamine (B1172632) derivatives are also possible but often require carefully controlled conditions to prevent full reduction to the amine. google.com For most synthetic applications involving 2-nitroanilines, the primary focus remains the complete reduction to the diamine.

Reactions at the Amino Group

The primary amino group of this compound, while less basic than that of aniline due to the adjacent nitro group, remains a reactive nucleophile. wikipedia.org It readily participates in a range of reactions to form amides, sulfonamides, imines, and N-substituted derivatives.

Acylation/Amidation: The amino group can be easily acylated to form an amide. This is often done by reacting the aniline with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. wikipedia.org For instance, 2-nitroaniline (B44862) reacts with acetic anhydride to produce 2-nitroacetanilide. wikipedia.org This reaction is useful for protecting the amino group or for modifying the electronic properties of the molecule. masterorganicchemistry.comhopemaxchem.com

Sulfonylation: The reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. Research has shown that 2-nitroaniline reacts with 4-methylbenzenesulfonyl chloride to synthesize 4-methyl-N-(2-nitrophenyl)benzenesulfonamide in high yield. researchgate.net This type of reaction provides a pathway to a diverse class of compounds with potential biological activities. mdpi.comrsc.org

Table 2: Acylation and Sulfonylation of the Amino Group
Reaction TypeReagent ExampleProduct ClassReference Reaction
AcylationAcetic Anhydride (Ac₂O) wikipedia.orgAmide (e.g., N-(4-(2,2-Difluoroethoxy)-2-nitrophenyl)acetamide)2-Nitroaniline → 2-Nitroacetanilide wikipedia.org
Sulfonylation4-Methylbenzenesulfonyl chloride researchgate.netSulfonamide (e.g., N-(4-(2,2-Difluoroethoxy)-2-nitrophenyl)-4-methylbenzenesulfonamide)2-Nitroaniline → 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide researchgate.net

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. fud.edu.ngrsisinternational.org These reactions are typically catalyzed by an acid or base and involve the elimination of a water molecule. fud.edu.ngrsisinternational.org For example, 2-nitroaniline has been condensed with 2-hydroxy-1-naphthaldehyde (B42665) and benzaldehyde (B42025) to form the corresponding Schiff base ligands. fud.edu.ngresearchgate.net These products are important in coordination chemistry as they can form stable complexes with various transition metal ions. fud.edu.ngresearchgate.netijpsr.com The formation of the azomethine (-CH=N-) group is a key feature of this reaction. fud.edu.ng

Direct N-alkylation or N-arylation of the amino group in 2-nitroanilines can be challenging due to the reduced nucleophilicity of the nitrogen atom and the potential for multiple substitutions. However, modern cross-coupling methodologies can facilitate these transformations.

N-Alkylation: While less common for deactivated anilines, N-alkylation can sometimes be achieved using reactive alkylating agents under basic conditions. Often, indirect methods, such as reductive amination following the reduction of the nitro group, are preferred.

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a powerful tool for forming C-N bonds. Although typically applied to more nucleophilic amines, variations of these methods could potentially be used for the N-arylation of this compound with aryl halides or triflates. These reactions would open pathways to tri-substituted aromatic structures.

Transformations of the Difluoroethoxy Group

The 2,2-difluoroethoxy moiety is a key structural feature of this compound, imparting unique properties to the molecule. Its stability and potential for transformation are critical considerations in the derivatization of the parent compound.

Stability and Reactivity Studies of the Fluorinated Ether Linkage under Diverse Chemical Conditions

Ether linkages are generally characterized by their high chemical stability, rendering them unreactive to many reagents. wikipedia.org The C-O bond in ethers is strong, and they are often used as reaction solvents due to their inertness. However, the presence of two fluorine atoms on the ethoxy group in this compound introduces significant electronic effects. The high electronegativity of fluorine atoms results in a strong inductive electron-withdrawing effect, which can influence the stability of the adjacent ether linkage.

Studies on related fluorinated alkoxy groups have shown that their stability can be tuned by the degree of fluorination. For instance, electron-withdrawing groups on an alkoxy moiety can increase the acid lability of acetal (B89532) protecting groups. beilstein-journals.org While the difluoroethoxy group itself is not an acetal, the principle of electronic influence remains relevant.

The reactivity of the difluoroalkoxy group as a potential leaving group in nucleophilic aromatic substitution (SNAr) has been investigated. In studies of aromatic nitro compounds, the difluoromethoxy group has been shown to act as a "pseudohalogen," capable of being displaced by nucleophiles such as ammonia (B1221849) under high pressure and temperature (80-160 °C). researchgate.net This reactivity is notable because ether linkages are not typically considered leaving groups in SNAr reactions. The reactivity of the difluoromethoxy group in these specific contexts was found to be lower than that of a fluorine atom but significantly higher than that of a chlorine atom at the same position on the aromatic ring. researchgate.net This suggests that the fluorinated ether linkage in this compound possesses a degree of latent reactivity that can be expressed under specific, forcing conditions.

Selective Cleavage or Modification of the Difluoroethoxy Moiety

The selective cleavage of ether bonds typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion in either an SN1 or SN2 fashion. libretexts.org For an aryl alkyl ether, this cleavage would yield a phenol (B47542) and an alkyl halide. libretexts.org Applying this to this compound, treatment with a strong acid like HBr could potentially cleave the C-O bond to yield 4-amino-3-nitrophenol (B127093) and 1,1-difluoro-2-bromoethane.

However, a more nuanced approach to modification involves leveraging the "pseudohalogen" character of the difluoroalkoxy group. As demonstrated with analogous difluoromethoxy compounds, the group can be displaced in nucleophilic aromatic substitution reactions. researchgate.net For this to occur, the aromatic ring must be sufficiently activated by electron-withdrawing groups. In this compound, the potent electron-withdrawing nitro group influences the electronic landscape of the molecule, potentially facilitating such a substitution. A synthetic strategy could therefore involve the direct displacement of the difluoroethoxy group by a strong nucleophile under high-temperature conditions to introduce a different functional group at the C-4 position.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Further functionalization of the this compound aromatic ring is governed by the directing effects of the existing amino, nitro, and difluoroethoxy groups. These substituents control the regioselectivity of both electrophilic and nucleophilic substitution reactions.

Directing Effects of Substituents on Regioselectivity in Further Aromatic Functionalization

In electrophilic aromatic substitution (EAS), the rate and position of the incoming electrophile are determined by the electronic properties of the substituents already present on the benzene (B151609) ring. wikipedia.orgtotal-synthesis.com The three substituents on this compound exert competing or reinforcing influences. The available positions for substitution are C-3, C-5, and C-6.

Amino Group (-NH₂): This is a strongly activating group due to the ability of the nitrogen's lone pair to donate electron density to the ring through resonance. It is a powerful ortho, para-director. cognitoedu.org It strongly directs incoming electrophiles to positions 3 (ortho) and 5 (para).

Nitro Group (-NO₂): This is a strongly deactivating group due to both inductive and resonance electron withdrawal. youtube.comyoutube.com It is a meta-director, channeling electrophiles to position 5 (meta). cognitoedu.orgorganicchemistrytutor.com

The combined influence of these groups points towards specific positions for electrophilic attack. All three substituents either direct or allow for substitution at the C-5 position. The powerful activating amino group and the difluoroethoxy group also direct towards the C-3 position. Therefore, electrophilic substitution is most likely to occur at positions C-5 and C-3, with the final product distribution depending on the specific reaction conditions and the steric hindrance of the electrophile.

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting PreferenceFavored Positions for EAS
-NH₂C-1+R >> -IStrongly ActivatingOrtho, Para3, 5
-NO₂C-2-R, -IStrongly DeactivatingMeta5
-OCH₂CF₂HC-4+R, -IDeactivating (overall)Ortho, Para3, 5

Synthetic Strategies for Multi-Substituted Aromatic Systems

The directing effects outlined above can be harnessed to synthesize a variety of multi-substituted aromatic compounds from this compound.

Electrophilic Aromatic Substitution: Standard EAS reactions like halogenation, sulfonation, or Friedel-Crafts reactions can be employed to introduce new substituents. masterorganicchemistry.com Given the directing effects, these reactions would be expected to yield products substituted primarily at the C-5 position, and potentially the C-3 position. For example, bromination in the presence of a Lewis acid would likely produce 4-(2,2-Difluoroethoxy)-5-bromo-2-nitroaniline as the major product.

Nucleophilic Aromatic Substitution (SNAr): The synthesis of multi-substituted systems can also proceed via SNAr. This type of reaction is facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group. libretexts.orgnih.gov Several strategies can be envisioned:

Displacement of the Difluoroethoxy Group: As discussed, under specific high-temperature conditions, the -OCHF₂ group can function as a leaving group, allowing for its replacement by a suitable nucleophile. researchgate.net This provides a direct route to functionalization at the C-4 position.

Modification via the Amino Group: The primary amino group at C-1 is a versatile handle for modification. It can be converted into a diazonium salt via treatment with nitrous acid. The resulting diazonium group is an excellent leaving group and can be replaced by a wide array of nucleophiles (e.g., halides, cyanide, hydroxyl) in Sandmeyer-type reactions. This would create a new substitution pattern on the ring, which could then undergo further reactions. For instance, converting the amino group to a chloro group would yield 1-chloro-4-(2,2-difluoroethoxy)-2-nitrobenzene. The chlorine atom, activated by the ortho-nitro group, would be highly susceptible to subsequent SNAr, allowing for the introduction of another nucleophile at C-1.

Advanced Research Applications in Chemical Sciences

Role as a Strategic Intermediate in Multi-Step Organic Synthesis

The molecular architecture of 4-(2,2-Difluoroethoxy)-2-nitroaniline, featuring distinct functional groups—an amine, a nitro group, and a difluoroethoxy ether—renders it a versatile intermediate in the construction of more elaborate molecules. The strategic placement of these groups on the aromatic ring allows for a variety of selective chemical transformations.

In multi-step organic synthesis, intermediates are crucial building blocks that are incorporated into the final, more complex target molecule. Nitroaniline derivatives, in general, are foundational in the production of dyes, pharmaceuticals, and antioxidants. For instance, the related compound 4-nitroaniline (B120555) is a key precursor to p-phenylenediamine, a vital component in dye manufacturing. wikipedia.org Similarly, 4-methoxy-2-nitroaniline (B140478) serves as an important intermediate in the synthesis of omeprazole. google.com

The presence of the 2,2-difluoroethoxy group in this compound offers a specific advantage by introducing fluorine atoms, which can significantly alter the physicochemical properties of the final molecule, such as lipophilicity, metabolic stability, and binding affinity. The synthetic utility of this compound lies in the differential reactivity of its functional groups. The nitro group can be readily reduced to an amine, creating a diamine structure that can be used to build heterocyclic rings. The primary amine can undergo diazotization or acylation, allowing for the introduction of a wide array of other functionalities.

A building block in synthetic chemistry is a molecule that can be readily incorporated into larger structures to create new molecular scaffolds. The reactivity of this compound makes it an attractive candidate for this purpose. Analogous compounds, such as 4-chloro-2-fluoro-5-nitrobenzoic acid, have been successfully used as building blocks for the solid-phase synthesis of diverse heterocyclic scaffolds, including benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov

The synthesis of novel scaffolds often involves leveraging the molecule's reactive sites. For this compound, a typical synthetic strategy could involve:

Reduction of the nitro group: This creates a 1,2-diamino benzene (B151609) derivative, which is a classic precursor for forming five- or six-membered heterocyclic rings like benzimidazoles or quinoxalines upon reaction with appropriate reagents.

Modification of the primary amine: The existing amino group can be acylated or alkylated before or after the nitro group reduction, adding another layer of complexity and allowing for the construction of more intricate scaffolds.

The interception and coupling of reactive intermediates generated from such building blocks is a powerful strategy for developing new multicomponent reactions and streamlining the synthesis of complex molecular architectures. nih.gov

Exploration in Non-Linear Optical (NLO) Materials Research

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics, including signal processing and frequency conversion. ripublication.com Nitroaniline derivatives have been extensively studied for these properties due to their characteristic molecular structure.

The NLO response of organic molecules is fundamentally linked to their electronic structure. A common and effective motif for achieving high second-order NLO activity is the "push-pull" system, where an electron-donating group (the "push") and an electron-withdrawing group (the "pull") are connected through a π-conjugated system.

In this compound, this system is clearly defined:

Electron-Donating Group (Push): The primary amine (-NH₂) and the difluoroethoxy (-OCHF₂) group.

π-Conjugated System: The benzene ring.

Electron-Withdrawing Group (Pull): The nitro group (-NO₂).

This arrangement facilitates intramolecular charge transfer (ICT) from the donor end of the molecule to the acceptor end upon excitation by an intense light source, which is the origin of the large molecular hyperpolarizability (β), a measure of second-order NLO activity. researchgate.net The presence of the strongly electron-withdrawing nitro group is particularly effective in enhancing this charge transfer. nih.gov The efficiency of NLO materials based on nitroanilines is often compared to standards like potassium dihydrogen phosphate (B84403) (KDP) or urea. For example, 4-chloro-2-nitroaniline (B28928) exhibits a second harmonic generation (SHG) efficiency three times that of KDP. sphinxsai.com

The table below summarizes the key structural components responsible for the NLO properties in nitroaniline-type molecules.

ComponentRole in NLO PropertiesExample Group
Electron Donor "Pushes" electron density into the π-system.Amino (-NH₂), Alkoxy (-OR)
π-Conjugated Bridge Facilitates the transfer of electron density across the molecule.Benzene Ring
Electron Acceptor "Pulls" electron density from the π-system.Nitro (-NO₂)

To fully characterize the NLO properties of a material, it is often necessary to grow high-quality single crystals. A non-centrosymmetric crystal structure is a prerequisite for observing second-order NLO effects like SHG.

The most common method for growing single crystals of organic NLO materials like nitroaniline derivatives is the slow evaporation solution growth technique (SEST) . sphinxsai.comchesci.com This process involves:

Synthesis and Purification: The compound is first synthesized and then purified, often by recrystallization, to ensure high purity. researchgate.net

Solvent Selection: A suitable solvent is chosen in which the compound has moderate solubility and that evaporates at a reasonable rate. Ethanol (B145695) is a frequently used solvent for nitroaniline derivatives. ripublication.comchesci.com

Solution Preparation: A saturated or slightly supersaturated solution of the compound is prepared at a constant temperature.

Crystal Growth: The solution is left undisturbed in a controlled environment, allowing the solvent to evaporate slowly. Over time, this leads to the formation of single crystals.

Once grown, these crystals are subjected to various characterization techniques to evaluate their potential for optoelectronic applications.

Characterization TechniquePurpose
Single-Crystal X-ray Diffraction (XRD) Determines the crystal structure and confirms if it is non-centrosymmetric. researchgate.net
UV-Vis-NIR Spectroscopy Measures the optical transparency window and the lower cut-off wavelength. sphinxsai.com
Kurtz-Perry Powder Technique A standard method to test for and quantify the second harmonic generation (SHG) efficiency. sphinxsai.com
Z-Scan Technique Used to measure third-order NLO properties, such as the nonlinear refractive index and nonlinear absorption coefficient. researchgate.net
Thermal Analysis (TGA/DTA) Assesses the thermal stability of the crystal, which is crucial for device applications. chesci.com

Design and Synthesis of Molecular Probes for Chemical Biology

Molecular probes are essential tools in chemical biology for detecting and visualizing specific molecules or processes within complex biological systems. The design of these probes typically involves three key components: a recognition element (pharmacophore), a linker, and a reporter tag (e.g., a fluorophore or biotin).

The this compound scaffold can serve as a core structure or a pharmacophore for designing new molecular probes. The synthetic routes to such probes would focus on the chemical modification of the aniline's functional groups.

A general synthetic approach for creating a probe from this scaffold could involve several steps. For example, in the synthesis of dianilinopyrimidine-based inhibitors, a nitroaniline derivative is reacted with a pyrimidine (B1678525) core. nih.gov The nitro group can then be reduced to an amine, providing a new reactive handle. This newly formed amine can be coupled with a reporter molecule or a linker using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.gov

A hypothetical synthetic design for a biotinylated probe based on this compound might proceed as follows:

Protection of the primary amine: The existing amino group might be protected to prevent side reactions.

Reduction of the nitro group: The -NO₂ group is selectively reduced to a second amino group (-NH₂).

Coupling Reaction: The newly formed amine is then coupled to a linker, which is subsequently attached to a biotin (B1667282) tag. This often involves amide bond formation. nih.gov

Deprotection: The original amino group is deprotected to yield the final molecular probe.

This chemical design leverages the established reactivity of the nitro and amino groups to construct a targeted molecule, where the difluoroethoxy-substituted aniline (B41778) core acts as the recognition element.

Future Directions and Emerging Research Avenues for 4 2,2 Difluoroethoxy 2 Nitroaniline Research

Development of Sustainable and Environmentally Benign Synthetic Pathways

The traditional synthesis of nitroaniline derivatives often involves harsh conditions and environmentally hazardous reagents. Future research will need to focus on developing greener synthetic routes to 4-(2,2-difluoroethoxy)-2-nitroaniline.

One promising avenue is the exploration of biocatalysis . The use of enzymes in organic synthesis offers high selectivity under mild conditions, reducing energy consumption and waste. nih.govacs.org For instance, nitroreductase enzymes could be employed for the selective reduction of a dinitro precursor to the desired nitroaniline. nih.govacs.org Research into chemoenzymatic strategies, where a chemical synthesis step is combined with a biocatalytic one, could also yield highly efficient and sustainable processes. The table below illustrates the potential of biocatalysis by showing the activity of a nitroreductase with various nitroaromatic substrates, suggesting a possible avenue for the synthesis of functionalized anilines. nih.govacs.org

SubstrateEnzymeProductSpecific Yield
2-Chloro-5-nitropyridineNitroreductase (NR-55)5-Amino-2-chloropyridine5.88 g/g
3-Nitro-4-methylpyridine HClNitroreductase (NR-55)5-Amino-4-methylpyridine>10 g/g

This table presents data for analogous compounds to illustrate the potential of biocatalytic methods for the synthesis of this compound.

Furthermore, the principles of green chemistry , such as the use of safer solvents (e.g., water or bio-derived solvents), and the development of continuous flow processes, will be crucial. nih.gov Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. nih.gov

Investigation of Novel Catalytic Systems for Highly Efficient Transformations

Modern catalytic methods offer a powerful toolkit for the synthesis and functionalization of aromatic compounds. For this compound, research into novel catalytic systems could significantly improve synthetic efficiency.

Palladium-catalyzed cross-coupling reactions are a key area of interest. For instance, the introduction of the 2,2-difluoroethoxy group could be achieved via a palladium-catalyzed C-O coupling reaction between a corresponding phenol (B47542) and a difluoroethoxy source. Similarly, the amino group could be introduced using palladium-catalyzed amination of an aryl halide, a method that has seen significant advancements, including the use of aqueous ammonia (B1221849). semanticscholar.orgberkeley.edunih.govacs.orgacs.org

The reduction of the nitro group is another critical transformation. While traditional methods often use stoichiometric reducing agents, future research should focus on catalytic hydrogenation . A wide range of heterogeneous catalysts, including those based on gold, silver, copper, and platinum group metals, have shown high efficiency and selectivity for the reduction of nitroarenes to anilines. nih.govresearchgate.netimedpub.comrsc.orgmdpi.com The development of nanocatalysts is particularly promising due to their high surface area and unique catalytic properties. imedpub.com

Photocatalysis represents another cutting-edge approach. The use of visible light to drive chemical reactions offers a sustainable alternative to thermally driven processes. nih.gov Photocatalytic systems, often employing semiconductor materials or dye sensitizers, have been successfully used for the reduction of nitrobenzene (B124822) to aniline (B41778). nih.govresearchgate.netlookchem.com Exploring such systems for the synthesis of this compound could lead to highly efficient and environmentally friendly methods.

Advanced Computational Modeling for Predictive Synthesis and Property Tuning

Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound, advanced computational modeling can provide deep insights into its properties and reactivity, guiding experimental work.

Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. acs.orgresearchgate.netresearchgate.netmdpi.com Such calculations can help to understand the influence of the difluoroethoxy group on the electronic properties of the nitroaniline core. DFT can also be used to model reaction pathways, calculate activation energies, and predict the regioselectivity of further functionalization reactions, such as electrophilic aromatic substitution. nih.govacs.orgsemanticscholar.org This predictive power can save significant experimental effort by identifying the most promising reaction conditions. The following table shows a comparison of predicted and experimental outcomes for electrophilic aromatic substitution, demonstrating the utility of computational models. nih.gov

SubstrateReactionPredicted Major IsomerExperimental Major Isomer
AnisoleChlorinationparapara
TolueneNitrationparapara
PyridineBromination3-bromopyridine3-bromopyridine

This table provides examples of the predictive accuracy of computational models for reactions on related aromatic systems.

Beyond DFT, machine learning models are emerging as powerful tools for predicting chemical reactivity. rsc.org By training on large datasets of known reactions, these models can predict the outcome of new reactions with high accuracy, further accelerating the discovery of optimal synthetic routes. rsc.org Molecular dynamics simulations can also be employed to study the behavior of fluorinated molecules in different environments, which is particularly relevant for understanding their interactions in biological systems or in solution. nih.govarxiv.org

Integration into Supramolecular Chemistry and Self-Assembly Research

The functional groups present in this compound make it an interesting candidate for supramolecular chemistry and the design of self-assembling systems. The amino group can act as a hydrogen bond donor, while the nitro group and the oxygen of the ethoxy group can act as hydrogen bond acceptors. nih.govresearchgate.netresearchgate.netphyschemres.orgreddit.com The fluorine atoms of the difluoroethoxy group can also participate in non-covalent interactions, such as halogen bonding. mdpi.comarxiv.orgrsc.orgrsc.orgresearchgate.net

Future research could explore how these interactions can be used to direct the self-assembly of the molecule into well-defined one-, two-, or three-dimensional structures. mdpi.comarxiv.org The interplay between hydrogen bonding and halogen bonding could lead to the formation of complex and functional supramolecular architectures. mdpi.com The study of the self-assembly of halogenated organic molecules on surfaces is a rapidly developing field, and this compound could be a valuable building block in this area. arxiv.org

Exploration of Solid-State Properties for Advanced Material Applications

The combination of an electron-donating amino group and an electron-withdrawing nitro group on an aromatic ring makes this compound a "push-pull" system. Such molecules are known to exhibit interesting nonlinear optical (NLO) properties, which are important for applications in photonics and optoelectronics. nih.govacs.orgacs.orgmdpi.com

Future research should focus on the synthesis of high-quality single crystals of this compound and the characterization of its solid-state properties. Crystal engineering principles can be used to control the packing of the molecules in the solid state, which in turn influences the bulk properties of the material. acs.org By understanding the relationship between molecular structure, crystal packing, and NLO activity, it may be possible to design and synthesize new materials with enhanced performance.

The presence of the difluoroethoxy group could also impart other useful properties, such as improved thermal stability or solubility, which are important for the processing of materials into devices. The unique properties of fluorinated organic molecules are an active area of research, and this compound represents a promising candidate for the development of new advanced materials. nih.govarxiv.orgvanderbilt.edu

Q & A

What are the common synthetic routes for preparing 4-(2,2-Difluoroethoxy)-2-nitroaniline, and what factors influence the yield of the difluoroethoxy substitution?

Methodological Answer:
The synthesis typically involves nitration and substitution reactions. A structurally analogous method (e.g., 4-methoxy-2-nitroaniline synthesis) includes nitration of a precursor followed by nucleophilic substitution to introduce the difluoroethoxy group . Key factors affecting yield:

  • Reagent Selection: Use of 2,2-difluoroethylating agents (e.g., 2,2-difluoroethyl tosylate) under basic conditions.
  • Reaction Conditions: Temperature control (0–5°C during nitration to avoid byproducts) and pH adjustment (e.g., pH 6 for precipitation).
  • Purification: Solvent extraction (e.g., 1,2-dichloroethane) and drying agents (anhydrous Na₂SO₄) to isolate the product .

Which analytical techniques are most effective for characterizing this compound, particularly regarding its fluorine substituents?

Methodological Answer:

  • ¹⁹F NMR Spectroscopy: Directly identifies fluorine environments and confirms substitution patterns (e.g., difluoroethoxy group).
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₇H₆F₂N₂O₃) and detects isotopic patterns.
  • Infrared (IR) Spectroscopy: Confirms nitro (-NO₂) and amine (-NH₂) functional groups.
  • HPLC-PDA: Assesses purity (>97%) and monitors reaction progress .

How does the presence of the 2,2-difluoroethoxy group influence the electronic properties and reactivity of the nitroaniline moiety compared to other alkoxy substituents?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing nature of fluorine atoms in the difluoroethoxy group reduces electron density on the aromatic ring, decreasing nucleophilicity of the amine group. Computational studies (e.g., DFT) can quantify these effects via Mulliken charges and frontier molecular orbital analysis .
  • Reactivity Comparison: Compared to methoxy or ethoxy groups, the difluoroethoxy substituent may slow electrophilic substitution reactions but enhance stability toward oxidation. Experimental validation via Hammett plots or kinetic studies is recommended .

What catalytic systems are optimal for the selective reduction of the nitro group in this compound to an amine, and how do reaction conditions affect byproduct formation?

Methodological Answer:

  • Catalysts: Silica-supported Au nanoparticles show high efficiency for nitro reductions in aqueous media. Alternatives include Pd/C or Raney Ni, but fluorine substituents may require milder conditions to prevent defluorination .
  • Conditions:
    • Solvent: Water or ethanol to minimize side reactions.
    • Reducing Agents: NaBH₄ or hydrazine hydrate (excess avoided to prevent over-reduction).
    • Monitoring: TLC or in-situ UV-Vis spectroscopy to track nitro-to-amine conversion and detect intermediates like hydroxylamines .

What are the potential biological applications of this compound, and what methodologies are used to assess its interactions with biomolecules?

Methodological Answer:

  • Biological Screening: Test antimicrobial or anticancer activity via in vitro assays (e.g., MIC for bacteria, MTT for cancer cells). Compare with analogs like 5-nitro-2-(trifluoromethoxy)aniline, which show bioactivity .
  • Biomolecular Interactions:
    • Fluorescence Quenching: Study binding with proteins (e.g., BSA) using Stern-Volmer plots.
    • Molecular Docking: Predict binding modes with enzyme active sites (e.g., cytochrome P450) .

What are the key considerations for handling and storing this compound to ensure stability and safety in laboratory settings?

Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent moisture absorption and decomposition.
  • Safety Protocols: Use PPE (gloves, goggles) and fume hoods during synthesis. Nitroaromatics are potentially explosive; avoid grinding or heating above 100°C .

How can computational chemistry methods like DFT be applied to predict the reactivity and spectroscopic properties of this compound?

Methodological Answer:

  • Reactivity Prediction: DFT calculations (e.g., Gaussian software) model transition states for reactions like nitro reduction or electrophilic substitution. Compare activation energies with experimental yields .
  • Spectroscopic Modeling: Simulate IR and NMR spectra (¹H/¹⁹F) using software like ADF or ORCA. Match computed chemical shifts with experimental data to validate structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.